molecular formula C18H17FN2O4S B2758172 4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 941935-46-2

4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2758172
CAS No.: 941935-46-2
M. Wt: 376.4
InChI Key: UJTIXRZUKALOBM-UHFFFAOYSA-N
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Description

4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a quinoxaline core substituted with a fluorophenyl sulfonyl group and a butanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoxaline core or the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of fluorophenyl-substituted quinoxalines.

Scientific Research Applications

4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential medicinal properties could be explored for the treatment of various diseases, particularly those involving oxidative stress or inflammation.

    Industry: The compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorophenyl sulfonyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and fluorophenyl sulfonyl compounds. Examples include:

  • 4-(4-fluorophenyl)sulfonyl-3,4-dihydroquinoxalin-2(1H)-one
  • 4-(4-chlorophenyl)sulfonyl-3,4-dihydroquinoxalin-2(1H)-one

Uniqueness

What sets 4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one apart is the combination of the fluorophenyl sulfonyl group and the butanoyl group on the quinoxaline core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylbutanoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c19-13-7-9-14(10-8-13)26(24,25)11-3-6-18(23)21-12-17(22)20-15-4-1-2-5-16(15)21/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTIXRZUKALOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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